Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C14H19BO4 . It’s often used in the field of medicine and as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of a similar compound, “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, has been analyzed and its molecular formula is C14H19BO4 . Another related compound, “N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, has a molecular formula of C13H19BN2O4 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, include a molecular weight of 262.11 g/mol . Another related compound, “N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, has a molecular weight of 278.11 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
Boric Acid Ester Intermediates : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, closely related to the requested compound, is used as a boric acid ester intermediate with benzene rings. These compounds are synthesized via a three-step substitution reaction. Their structures are confirmed by various spectroscopic methods and mass spectrometry, and crystallographic and conformational analyses are performed using X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals : These compounds are further investigated for their molecular electrostatic potential and frontier molecular orbitals using DFT, revealing some of their physicochemical properties (Huang et al., 2021).
Application in Detection and Sensing
- Detection of Hydrogen Peroxide Vapor : A study on Schiff Base Substituent-Triggered Efficient Deboration Reaction demonstrated the application of similar compounds in highly sensitive hydrogen peroxide vapor detection. These compounds show fast deboronation velocity in H2O2 vapor, significantly enhancing their sensing performance (Fu et al., 2016).
Crystal Structure and Pharmaceutical Applications
- Hydrogen-Bonded Molecular Structures : Research on isomeric compounds shows the formation of complex sheets and chains of edge-fused rings through hydrogen bonding, highlighting the importance of such compounds in understanding molecular interactions and pharmaceutical applications (Portilla et al., 2007).
Mesomorphic Properties
- Influence on Phase Transition Temperatures : A study on mesomorphic properties of similar compounds investigated their influence on phase transition temperatures, especially in the context of liquid crystal technology. This research helps in understanding how these compounds can be utilized in creating materials for advanced display technologies (Dabrowski et al., 1995).
Mechanism of Action
Target of Action
The primary target of 4-Methoxycarbonyl-2-nitrophenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
4-Methoxycarbonyl-2-nitrophenylboronic acid, pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Properties
IUPAC Name |
methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)10-7-6-9(12(17)20-5)8-11(10)16(18)19/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGJIRHQRSVMFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674320 | |
Record name | Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-97-3 | |
Record name | Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957065-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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